Cyclohexyl(dihexyl)methylsilane
Description
Cyclohexyl(dimethoxy)methylsilane (CAS: 17865-32-6) is an organosilicon compound with the molecular formula C₉H₂₀O₂Si and an average molecular mass of 188.343 g/mol . Structurally, it consists of a cyclohexyl group bonded to a silicon atom, which is further substituted by a methyl group and two methoxy groups. This configuration confers unique chemical properties, such as hydrophobicity and thermal stability, making it valuable in industrial and biochemical applications .
The compound is primarily utilized as a polymerization control agent, where it regulates polymer growth by binding to fatty acids and integrating them into polymer films . It also acts as a catalyst in aromatic hydrocarbon polymerization and exhibits biological activity, including inhibition of Caco-2 cell growth via apoptosis induction .
Properties
CAS No. |
139254-31-2 |
|---|---|
Molecular Formula |
C19H40Si |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
cyclohexyl-dihexyl-methylsilane |
InChI |
InChI=1S/C19H40Si/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19/h19H,4-18H2,1-3H3 |
InChI Key |
FJCWWIMRJRWGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(CCCCCC)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(dihexyl)methylsilane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For instance, the reaction of cyclohexene with dihexylmethylsilane in the presence of a platinum catalyst can yield this compound.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a chlorosilane. For example, cyclohexylmagnesium bromide can react with dihexylmethylchlorosilane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(dihexyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Silanes can act as reducing agents, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-bound groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkoxides, amines) are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(dihexyl)methylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which cyclohexyl(dihexyl)methylsilane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical transformations and applications. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. Additionally, the compound’s hydrophobic nature makes it suitable for applications requiring water-resistant materials.
Comparison with Similar Compounds
The following analysis compares cyclohexyl(dimethoxy)methylsilane with structurally or functionally related organosilicon and cyclohexyl-containing compounds. Key differences in substituents, applications, and biological activities are highlighted.
Structural and Functional Analogues
Key Observations :
- Substituent Effects : The methoxy groups in cyclohexyl(dimethoxy)methylsilane enhance its solubility in organic solvents compared to trichlorocyclohexylsilane, which is highly reactive and corrosive due to chlorine substituents .
- Thermal Stability : Cyclohexyl phenyl compounds (e.g., cyclohexyl phenyl ketone) exhibit stability under extreme conditions (250°C), unlike cyclohexyl(dimethoxy)methylsilane, which is primarily used at moderate temperatures .
Key Observations :
- Pharmacological Selectivity : Cyclohexyl substituents in drug candidates (e.g., LIMK inhibitors) show stereochemistry-dependent activity, whereas cyclohexyl(dimethoxy)methylsilane lacks such specificity in biological systems .
- Toxicity Profile: Unlike trichlorocyclohexylsilane, which is corrosive, cyclohexyl(dimethoxy)methylsilane is non-toxic in polymer applications but exhibits cytotoxicity in Caco-2 cells at higher concentrations .
Key Observations :
- Catalytic Utility : Cyclohexyl(dimethoxy)methylsilane’s dual role as a polymerization agent and catalyst contrasts with cyclohexyltrimethoxysilane, which is primarily a synthetic intermediate .
- Environmental Stability : Cyclohexyl phenyl ethers are more resistant to hydrothermal degradation than cyclohexyl(dimethoxy)methylsilane, which is designed for ambient industrial processes .
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